molecular formula C12H20N2O8Pt B3257326 Dicycloplatin CAS No. 287402-09-9

Dicycloplatin

Cat. No. B3257326
CAS RN: 287402-09-9
M. Wt: 515.38 g/mol
InChI Key: IIJQICKYWPGJDT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicycloplatin is a chemotherapy medication used to treat a number of cancers, including non-small-cell lung carcinoma and prostate cancer . It is a platinum-based antineoplastic that works by causing mitochondrial dysfunction, leading to cell death . Dicycloplatin was developed in China and was approved for chemotherapy by the Chinese FDA in 2012 .


Synthesis Analysis

Dicycloplatin is a platinum-based compound synthesized from platinum powder through 10 steps . The host part of Dicycloplatin is carboplatin and the guest part is 1,1-cyclobutane dicarboxylic acid (CBDCA); they are linked by hydrogen bonds .


Molecular Structure Analysis

In the structure of Dicycloplatin, there are two types of bonds: O-H…O is the bond between the hydroxyl group of CBDCA with carboxyl oxygen atom. It creates the one-dimensional polymer chain of carboplatin and CBDCA . The second one is N-H…O which links between the ammonia group of carboplatin and oxygen of CBDCA .


Chemical Reactions Analysis

Dicycloplatin has a more stable chemical structure and good water solubility compared to carboplatin . It is difficult to differentiate Dicycloplatin from physical mixtures of carboplatin and cyclobutane dicarboxylate .


Physical And Chemical Properties Analysis

Dicycloplatin has better solubility and stability than both cisplatin and carboplatin . Its chemical formula is C12H20N2O8Pt and its molar mass is 515.382 g·mol −1 .

Scientific Research Applications

Anticancer Activity and Mechanisms

  • Anticancer Activity in Various Cancer Cells : Dicycloplatin, a platinum-based antitumor drug, shows significant anticancer activity. It inhibits the proliferation of cancer cells and induces apoptosis in a concentration-dependent manner. This includes increasing reactive oxygen species (ROS), collapsing mitochondrial membrane potential, and upregulating p53, accompanied by activation of caspase-9, caspase-3, and caspase-8 (Li et al., 2012).

  • Differentiation in Inhibiting Cell Proliferation : Dicycloplatin has been found to differentially inhibit the proliferation of human aortic smooth muscle cells (HASMC) and human aortic endothelial cells (HAEC), which could have implications for its use in drug-eluting stents (Xu et al., 2012).

Structural and Chemical Analysis

  • Complex Structure Analysis : Dicycloplatin's structure makes it difficult to differentiate from physical mixtures of carboplatin and cyclobutane dicarboxylate. Studies using X-ray powder diffraction (XRPD) and high-performance liquid chromatography (HPLC) have been developed for dicycloplatin quality control, demonstrating its unique supramolecular structure (Yang et al., 2015).

Molecular Mechanisms and In Vivo Studies

  • Molecular Mechanisms and Clinical Efficacy : Dicycloplatin has demonstrated in vitro cytotoxicity against various human cancer cell lines and significant in vivo antitumor activity in mouse models. It shows fewer side effects and a favorable toxicity profile compared to cisplatin and carboplatin. Molecular investigations suggest that dicycloplatin induces a gene signature profile in human ovarian cancer cells similar to other platinum drugs (Yang et al., 2009).

  • Activation of DNA Damage-Repair Pathways : Studies indicate that dicycloplatin activates DNA damage-repair pathways through mechanisms similar to cisplatin, as evidenced by the activation of several kinases and phosphorylation of checkpoint proteins (Yu et al., 2013).

Pharmacokinetics and Drug Distribution

  • Pharmacokinetics in Rats and Dogs : Research on the pharmacokinetic characteristics of platinum from dicycloplatin in rats and dogs has shown that plasma concentrations decrease rapidly initially but decline slowly with a long terminal phase. Tissue distribution studies have revealed certain distributions in the testis and prostate (Zhao et al., 2012).

Clinical Case Studies and Potential Applications

  • Clinical Case Study : The first American cancer patient to receive dicycloplatin chemotherapy experienced moderate fatigue and aches but no severe side effects. The drug selectively activated molecular signaling pathways in cancer cells, with minimal impact on normal cells, explaining its more tolerable side effects (Yu et al., 2017).

  • Potential Use in Drug-Eluting Stents : Preliminary studies suggest that dicycloplatin's differential inhibitory effects on HASMC and HAEC proliferation could have potential applications as a carrier in drug-eluting stents (Xi, 2012).

Mechanism of Action

Dicycloplatin can inhibit the proliferation of tumor cells via the induction of apoptosis . It activates DNA-damage response through similar pathways as cisplatin .

properties

IUPAC Name

azane;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O4.2H3N.Pt/c2*7-4(8)6(5(9)10)2-1-3-6;;;/h2*1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJQICKYWPGJDT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O8Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicycloplatin

CAS RN

287402-09-9
Record name (SP-4-2)-Diammine[1,1-cyclobutanedicarboxylato(2-)-κO,κO′′]platinum 1,1-cyclobutanedicarboxylate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287402-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicycloplatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287402099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DICYCLOPLATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KC57I4UNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dicycloplatin
Reactant of Route 2
Dicycloplatin
Reactant of Route 3
Dicycloplatin
Reactant of Route 4
Dicycloplatin
Reactant of Route 5
Dicycloplatin
Reactant of Route 6
Dicycloplatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.